molecular formula C9H7NO3 B13702931 3-Methyl-7-nitrobenzofuran

3-Methyl-7-nitrobenzofuran

Cat. No.: B13702931
M. Wt: 177.16 g/mol
InChI Key: MOHDWZWCIZQBAF-UHFFFAOYSA-N
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Description

3-Methyl-7-nitrobenzofuran is a heterocyclic compound that belongs to the benzofuran family It is characterized by a benzene ring fused to a furan ring, with a methyl group at the 3-position and a nitro group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nitrobenzofuran typically involves the nitration of 3-methylbenzofuran. One common method is the electrophilic nitration using nitric acid and acetic anhydride at low temperatures (0–25°C) over 48 hours . This method yields this compound with a moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3-Methyl-7-aminobenzofuran.

    Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

3-Methyl-7-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitrobenzofuran involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s electron-withdrawing nitro group also makes it a good Michael acceptor, allowing it to participate in conjugate addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzofuran: Lacks the methyl group at the 3-position.

    2-Nitrobenzofuran: Nitro group is at the 2-position instead of the 7-position.

    3-Methylbenzofuran: Lacks the nitro group.

Uniqueness

3-Methyl-7-nitrobenzofuran is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

3-Methyl-7-nitrobenzofuran (MNB) is a heterocyclic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of MNB, examining its chemical properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
IUPAC Name3-methyl-7-nitro-1-benzofuran
InChI KeyMOHDWZWCIZQBAF-UHFFFAOYSA-N

MNB features a methyl group at the 3-position and a nitro group at the 7-position of the benzofuran structure, contributing to its distinct chemical reactivity and potential biological activities.

The biological activity of MNB is largely attributed to the presence of the nitro group, which can participate in redox reactions. This leads to the formation of reactive intermediates capable of interacting with various biological molecules. Additionally, MNB's electron-withdrawing nitro group enables it to act as a Michael acceptor, facilitating conjugate addition reactions that may influence cellular processes.

Biological Activities

Antibacterial and Antiviral Properties:
Research has indicated that MNB exhibits antibacterial and antiviral activities. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth and viral replication. For instance, studies have shown that MNB can disrupt bacterial cell membranes, leading to cell lysis.

Genotoxicity Studies:
Genotoxicity assessments have been conducted using E. coli models to evaluate the potential harmful effects of MNB. The results indicate that MNB can induce DNA damage through oxidative stress pathways, highlighting its dual nature as both a therapeutic agent and a potential genotoxic compound .

Case Studies

  • Antitumor Activity:
    In a study involving tumor-bearing mice, MNB was administered to assess its anticancer properties. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an antitumor agent .
  • Photoreactivity Investigations:
    A study on the photochemical reactions of MNB revealed that exposure to UV light could enhance its biological activity by generating reactive oxygen species (ROS), which are known to have cytotoxic effects on cancer cells .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindings
Antibacterial ActivityEffective against various bacterial strains; disrupts cell membranes.
Antiviral ActivityInhibits viral replication in vitro; mechanism involves interaction with viral proteins.
GenotoxicityInduces DNA damage in E. coli; linked to oxidative stress mechanisms .
Antitumor ActivityReduces tumor size in animal models; potential for development as an anticancer drug .
PhotoreactivityGenerates ROS upon UV exposure; enhances cytotoxic effects on cancer cells .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-methyl-7-nitro-1-benzofuran

InChI

InChI=1S/C9H7NO3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3

InChI Key

MOHDWZWCIZQBAF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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